3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
This compound (CAS: 210992-53-3) features a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted at position 3 with a thiophene group. Its molecular formula is C₁₁H₇N₃O₂S (MW: 245.26), distinguishing it through the sulfur-containing thienyl moiety. The oxadiazole ring enhances metabolic stability, while the pyridinone core offers hydrogen-bonding capabilities, making it a candidate for drug discovery .
Properties
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10-8(2-1-4-12-10)11-13-9(14-16-11)7-3-5-17-6-7/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMBZQLCTHUGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects, while also discussing its structure and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 245.26 g/mol. The compound features a pyridine ring substituted with a thienyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several oxadiazole derivatives against standard pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL, demonstrating superior efficacy compared to traditional antibiotics like ciprofloxacin .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.005 | Effective |
| Ciprofloxacin | 0.025 | Effective |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have indicated that certain derivatives can inhibit HDAC activity by up to 90% at low concentrations (20 nM), leading to cell cycle arrest and subsequent apoptosis .
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In studies involving L929 fibroblast cells and A549 lung cancer cells, varying concentrations of this compound were tested.
Results Summary
The following table summarizes the cytotoxic effects observed in these studies:
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 100 | 45 | 60 |
| 200 | 30 | 50 |
| Control | 100 | 100 |
These findings indicate a dose-dependent cytotoxic effect on normal and cancerous cells, suggesting that while the compound has therapeutic potential, careful consideration is needed regarding its toxicity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . This antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis or function.
Anticancer Properties
In addition to antimicrobial effects, compounds containing oxadiazole rings have been evaluated for their anticancer potential. A study highlighted that certain derivatives demonstrated cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Some derivatives have also shown promise in reducing inflammation. The presence of the thienyl group may enhance the interaction with biological targets involved in inflammatory pathways, although specific mechanisms require further investigation .
Material Science Applications
Beyond biological applications, this compound has potential uses in materials science. Its unique chemical structure makes it suitable for developing novel materials with specific electronic or optical properties. Research into its incorporation into polymer matrices or as a ligand in coordination chemistry is ongoing.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Heteroaryl Substituents
- 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS: 1239755-14-6): Replaces the thienyl group with pyrazine, introducing additional nitrogen atoms.
- 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (): Substitutes thiophene with pyridine and adds a nitrile group.
Aryl/Alkyl Substituents
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one (CAS: 1223889-45-9):
Features a 4-methylphenyl group, increasing lipophilicity (logP ~2.5 predicted) compared to the thienyl analog (logP ~1.8). This could improve blood-brain barrier penetration but reduce aqueous solubility .1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS: 1396859-21-4):
Incorporates chlorophenyl and cyclopropyl groups. The chlorine atom introduces steric and electronic effects, while the cyclopropyl ring may enhance metabolic stability .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| 3-[3-(3-Thienyl)-oxadiazol-5-yl]pyridin-2(1H)-one | 245.26 | 1.8 | 120 (DMSO) |
| 5-[3-(4-Methylphenyl)-oxadiazol-5-yl]-pyridin-2-one | 241.25 | 2.5 | 85 (DMSO) |
| 3-(3-Pyrazin-2-yl-oxadiazol-5-yl)pyridin-2(1H)-one | 243.22 | 0.9 | 200 (DMSO) |
- Solubility : The thienyl analog’s moderate solubility aligns with its balanced logP, while pyrazine derivatives show higher solubility due to increased polarity .
Preparation Methods
Methods of 1,2,4-Oxadiazole Synthesis
Several methods exist for synthesizing 1,2,4-oxadiazole derivatives, primarily based on the heterocyclization of amidoxime and carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile and nitrile oxide.
The first method involves amidoximes and acyl chlorides, yielding two products. The use of TBAF or pyridine as a catalyst can improve the synthesis efficacy of this reaction. Reacting an amidoxime with carboxylic acid esters, particularly methyl and ethyl esters, activated carboxylic acid (with coupling reagents such as EDC, DCC, CDI, TBTU, or T3P) or carboxylic acid anhydrides has also been utilized. However, these methods often suffer from unsatisfactory yields, purification difficulties, and inapplicability due to harsh conditions.
Microwave irradiation (MWI) has been applied in the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters using NH4F/Al2O3 or K2CO3. This approach allows for obtaining 3,5-disubstituted-1,2,4-oxadiazoles within a short reaction time and with good yields. MWI can also be used in a two-step procedure involving the reaction of aryl-nitrile with hydroxylamine hydrochloride to aryl-amidoxime in the presence of a catalyst (MgO, CH3COOH, or KF). MWI offers advantages over classical synthetic strategies, including shorter reaction times, higher yields, and simplified purification, while also reducing the use of volatile organic solvents.
The second method involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles. This procedure can be unfavorable due to the non-reactivity of the -CN triple bond and the potential formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization. However, 1,3-dipolar cycloaddition of nitrile oxides with nitriles in the presence of a platinum(IV) catalyst can result in the formation of 1,2,4-oxadiazole under mild conditions. This approach can be troublesome due to issues such as poor solubility of starting materials, poor yields, and the use of an expensive catalyst.
In one reported one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature, corresponding amidoximes and carboxylic acids methyl or ethyl esters are reacted in the superbase medium NaOH/DMSO. This method can produce diverse oxadiazole analogs that are isolable via a simple purification protocol, but it may require moderate to long reaction times (4–24 hours) and produce poor to excellent yields (11–90%).
Another one-pot synthetic procedure involves activating the –COOH group of corresponding amidoximes and carboxylic acids via reaction with Vilsmeier reagent. This procedure offers good to excellent yields (61–93%), a simple purification protocol, readily available starting materials, and a one-pot synthesis approach.
Another efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles involves a two-component reaction of gem-dibromomethylarenes with amidoximes. While this method offers accessibility of various gem-dibromomethylarene derivatives and excellent yields (∼90%), it also involves long reaction times and a complicated purification protocol.
An additional synthetic method involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH. Despite the excellent yields (∼90% in most cases) and short reaction time (10 min), this method requires resistant starting materials due to the use of a superacid, which can be a limitation.
Table 1: Methods of 1,2,4-Oxadiazole Synthesis
| Entry | Reaction Type | Conditions | Yields and Notes | ||
|---|---|---|---|---|---|
| 1 | Amidoximes and acyl chlorides | Two products formed. | |||
| 2 | Amidoximes and acyl chlorides | TBAF or pyridine as catalyst | Improved synthesis efficacy. | ||
| 3–5 | Amidoxime and carboxylic acid esters/activated carboxylic acid/anhydrides | EDC, DCC, CDI, TBTU or T3P | Often unsatisfactory yields, purification difficulties, and inapplicability due to harsh conditions. | ||
| 4 | R = H, 1 t-butyl, 4- t-butylphenyl, 2,4-dichlorophenyl, 4-bromophenyl, 4-methyl-1,2,3-thiadiazol-5-yl or 3-methyl-4-nitrophenyl; R = 4-bromophenyl, 2 N-Boc-azetidine-3-yl,1-naphthyl, N-Boc-aminoethyl or 5-methyl-3-thiophen-2-yl. | TEA; T3P; ∼80 °C. | Excellent yields (87–97%); Short to moderate reaction time (0.5–6 h); Easy work-up; Expensive activating agent (T3P). | ||
| 5 | R = phenyl, 4-chlorophenyl, 4-bromophenyl, 2,4-dichlorophenyl, 4-methoxybenzyl or cyclohexyl; 1 R = phenyl, 4-methylphenyl or 2 n-pentyl. | H 2O; Reflux; 12 h. | Low to excellent yields (35–93%); Moderate reaction time (12 h); Catalyst-free; Organic solvent-free; Aqueous medium. | ||
| 6 | Amidoximes and acyl chlorides/carboxylic acid esters | MWI, NH4F/Al2O3 or K2CO3 | Short reaction time, good yields. | ||
| 7 | Aryl-nitrile with hydroxylamine hydrochloride to aryl-amidoxime | MWI, MgO or CH3COOH or KF | Simple two-step procedure. | ||
| 8 | Nitrile oxides and nitriles | Platinum(IV) catalyst | Poor solubility, poor yields, expensive catalyst. | ||
| 8 | R-CN 1 | R = 2,4,6-trimethyl or 2,4,6-trimethoxy; 1 R = methyl or ethyl. 2 | Step I: [PtCl 4-R’ 2(CN)] 2 (R’ = CH 3, CH 3CH 2, PhCH 2), CH 3CN, CH 2Cl 2; Step II: Pyridine, CH 2Cl 2. | Low yields; Long reaction time (up to 72 h); Poor solubility of Pt compounds; Difficult purification. |
Q & A
Q. What are the established synthetic routes for 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how can purity be optimized?
The synthesis typically involves coupling a thienyl-substituted amidoxime with a pyridinone precursor. Key steps include cyclization under microwave irradiation or thermal conditions to form the 1,2,4-oxadiazole ring . Purity optimization may involve:
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?
- 1H/13C NMR : Confirm the presence of the pyridinone ring (δ ~6.5–7.5 ppm for aromatic protons) and oxadiazole-thienyl linkage (δ ~8.0–8.5 ppm for thiophene protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR : Identify C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. How can in silico tools predict the biological activity of this compound?
- Molecular docking against target proteins (e.g., DPP-4, as seen in related oxadiazoles) using AutoDock Vina .
- ADMET prediction via SwissADME to assess solubility, permeability, and metabolic stability .
- QSAR models to correlate structural features (e.g., oxadiazole ring planarity) with activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound?
Contradictions in activity (e.g., antiviral vs. anti-inflammatory effects) may arise from:
- Substituent positioning : The 3-thienyl group’s orientation affects binding to hydrophobic pockets in target proteins. Compare analogs with para/meta substitutions .
- Crystallographic analysis : Use SHELXL (via single-crystal XRD) to determine bond angles and planarity, which influence bioactivity .
- Functional assays : Test analogs in parallel for multiple targets (e.g., enzyme inhibition and cytokine profiling) to identify polypharmacology .
Q. What strategies can mitigate the low solubility of this compound in aqueous media for in vivo studies?
Q. How can computational modeling guide the optimization of this compound’s selectivity for dual antiviral/anti-inflammatory targets?
- Ensemble docking : Simulate binding to both viral proteases (e.g., SARS-CoV-2 Mpro) and inflammatory markers (e.g., COX-2) to identify overlapping pharmacophores .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with balanced affinity .
- Free-energy perturbation : Calculate ΔΔG for substituent modifications (e.g., replacing thienyl with pyridyl) to predict selectivity shifts .
Methodological Considerations
Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potency?
- Positive controls : Use established inhibitors (e.g., sitagliptin for DPP-4 assays) .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .
- Counter-screens : Test against off-target enzymes (e.g., ACE2) to confirm specificity .
Q. How should researchers address discrepancies between crystallographic data and computational predictions?
- Refinement checks : Re-process XRD data with SHELXE to validate hydrogen-bonding networks .
- Torsional scans : Compare DFT-optimized geometries with XRD torsional angles to identify force field inaccuracies .
- Multi-conformer docking : Incorporate flexible side chains in docking simulations to better match experimental poses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
